Cas no 57233-39-3 (1-(2,6-dimethylpiperidin-1-yl)propan-1-one)

1-(2,6-dimethylpiperidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 2,6-dimethyl-1-(1-oxopropyl)-
- 1-Propanone, 1-(2,6-dimethyl-1-piperidinyl)-
- 1-(2,6-dimethylpiperidin-1-yl)propan-1-one
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- Inchi: 1S/C10H19NO/c1-4-10(12)11-8(2)6-5-7-9(11)3/h8-9H,4-7H2,1-3H3
- InChI Key: AVIXWDCUWLWLAS-UHFFFAOYSA-N
- SMILES: C(N1C(C)CCCC1C)(=O)CC
1-(2,6-dimethylpiperidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39135871-1.0g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 1.0g |
$492.0 | 2023-01-05 | |
Enamine | BBV-39135871-2.5g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
Enamine | BBV-39135871-10g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 10g |
$1623.0 | 2023-10-28 | |
Enamine | BBV-39135871-5.0g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 5.0g |
$1291.0 | 2023-01-05 | |
Enamine | BBV-39135871-5g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 5g |
$1291.0 | 2023-10-28 | |
Enamine | BBV-39135871-10.0g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 10.0g |
$1623.0 | 2023-01-05 | |
Enamine | BBV-39135871-1g |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one |
57233-39-3 | 95% | 1g |
$492.0 | 2023-10-28 |
1-(2,6-dimethylpiperidin-1-yl)propan-1-one Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 1-(2,6-dimethylpiperidin-1-yl)propan-1-one
1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one: A Comprehensive Overview
1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one, also known by its CAS number 57233-39-3, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique chemical properties. This compound belongs to the class of cyclic ketones and is widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The structure of 1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one consists of a piperidine ring substituted with two methyl groups at positions 2 and 6, along with a propanone group attached to the nitrogen atom of the piperidine ring. This arrangement imparts the compound with distinct chemical reactivity and physical properties.
Recent studies have highlighted the importance of 1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one in the synthesis of bioactive molecules. Its ability to act as a chiral auxiliary has been extensively explored, making it a valuable tool in asymmetric synthesis. Researchers have demonstrated that this compound can facilitate the formation of complex molecular architectures with high enantioselectivity, which is crucial in drug discovery and development. Moreover, its role as an intermediate in the synthesis of various pharmaceutical agents has been well-documented, underscoring its significance in the medical field.
The physical properties of 57233-39-3 are also worth noting. It is a white crystalline solid with a melting point of approximately 88°C and a boiling point around 240°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions and formulations.
In terms of synthesis, 1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one can be prepared through several methods. One common approach involves the alkylation of piperidine derivatives followed by oxidation to introduce the ketone group. Another method employs the use of transition metal catalysts to achieve selective transformations, which has been shown to improve yield and efficiency. The choice of synthetic route often depends on the specific requirements of the application and the availability of starting materials.
One area where 57233-39-3 has shown immense potential is in agrochemicals. It has been used as an intermediate in the synthesis of herbicides and insecticides, contributing to sustainable agricultural practices. For instance, recent research has focused on its role in developing eco-friendly pesticides that are effective against a wide range of pests while minimizing environmental impact.
Furthermore, 1-(2,6-Dimethylpiperidin-1-yl)Propan-1-one has found applications in specialty chemicals such as fragrances and flavorants. Its ability to participate in various condensation reactions makes it an ideal building block for creating complex aromatic compounds that are widely used in consumer products.
In conclusion, 57233-39-3, or 1-(2,6-Dimethylpiperidin-1-y Propanon e), is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure and versatile reactivity continue to make it an important focus for researchers and industry professionals alike. As new applications emerge and synthetic methods improve, this compound is poised to play an even greater role in advancing scientific and technological progress.
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